

Heptadecan-9-amine: A Technical Guide to its Solubility Characteristics

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Compound of Interest

Compound Name: Heptadecan-9-amine

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Introduction

Heptadecan-9-amine (C₁₇H₃₇N) is a long-chain aliphatic primary amine with a molecular weight of 255.5 g/mol.[1] Its significant non-polar character, owing to the 17-carbon chain, largely dictates its physical and chemical properties, including its solubility. This technical guide provides a comprehensive overview of the solubility of **heptadecan-9-amine**, addresses the current landscape of available data, and offers a detailed experimental protocol for its quantitative determination. This information is critical for applications in materials science, where it is used as a capping agent for quantum dots and for the functionalization of graphene, as well as in drug development as a synthon for complex lipid-based delivery systems.[2]

Solubility Profile of Heptadecan-9-amine

Quantitative solubility data for **heptadecan-9-amine** is not extensively documented in publicly available literature. However, based on the fundamental principles of chemical solubility—"like dissolves like"—and data for analogous long-chain amines, a reliable qualitative profile can be established.[3][4][5] The long, non-polar alkyl chain of **heptadecan-9-amine** is the dominant structural feature, suggesting poor solubility in polar solvents like water and increasing solubility in non-polar organic solvents.

Primary fatty amines are generally very poorly soluble in water in their free, non-protonated form. The presence of the amine group allows for hydrogen bonding, but the large hydrophobic

carbon chain prevents significant interaction with water molecules. Conversely, in acidic aqueous solutions, the amine group will be protonated to form an ammonium salt, which dramatically increases water solubility.

The expected solubility in various organic solvents is summarized in the table below. This profile is inferred from the behavior of similar long-chain amines and the reported solubility of a derivative, heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, which is known to be soluble in solvents like DMSO, ethanol, and chloroform.

Table 1: Predicted Qualitative Solubility of **Heptadecan-9-amine**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Insoluble to Sparingly Soluble	The large non-polar C17 alkyl chain dominates the molecule's character, limiting solubility in highly polar solvents. Solubility may increase slightly in alcohols compared to water.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	Soluble	These solvents have a moderate polarity and can engage in dipole-dipole interactions without the strong hydrogen-bonding network of protic solvents, allowing for better solvation of the large alkyl chain.
Non-Polar	Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM), Chloroform	Soluble to Highly Soluble	The non-polar nature of these solvents readily accommodates the long hydrophobic alkyl chain of heptadecan-9-amine through van der Waals forces.
Lipids	Corn oil, Mineral oil	Highly Soluble	The lipophilic nature of heptadecan-9-amine ensures high miscibility with lipids and oils.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the equilibrium solubility of **heptadecan-9-amine** in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

- **Heptadecan-9-amine** (>96% purity)
- Selected solvent (analytical grade)
- Analytical balance
- Scintillation vials or flasks with airtight seals
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

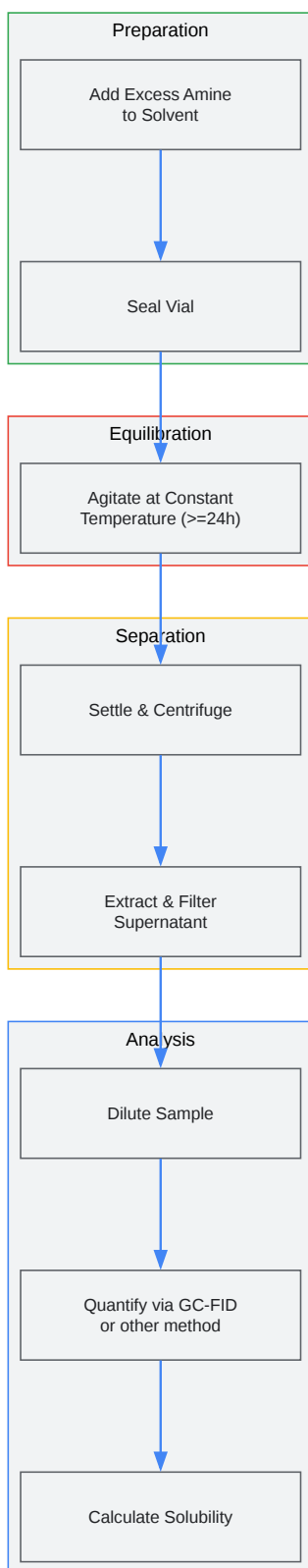
- Preparation of a Saturated Solution:
 - Add an excess amount of **heptadecan-9-amine** to a vial containing a known volume of the chosen solvent. An excess of the amine should be visibly present as a separate phase to ensure saturation.

- Securely seal the vial to prevent any solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved amine has stabilized.
- Sample Separation:
 - After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the undissolved amine to settle.
 - To ensure complete separation of the excess solid or liquid amine, centrifuge the vial at a moderate speed.
- Sample Extraction and Dilution:
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.
 - Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor accurately.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of **heptadecan-9-amine**.
 - Prepare a calibration curve using standard solutions of known **heptadecan-9-amine** concentrations in the same solvent.
- Data Calculation and Reporting:

- Calculate the concentration in the original saturated solution by accounting for the dilution factor.
- Express the solubility in standard units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).
- The experiment should be repeated at least three times to ensure reproducibility. The final solubility should be reported as the mean of these measurements, along with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **heptadecan-9-amine**.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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